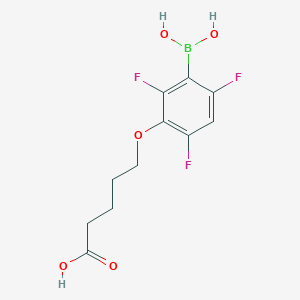

3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid

Description

Properties

IUPAC Name |

5-(3-borono-2,4,6-trifluorophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BF3O5/c13-6-5-7(14)11(10(15)9(6)12(18)19)20-4-2-1-3-8(16)17/h5,18-19H,1-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITMYQUXGWOXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BF3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674608 | |

| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-61-2 | |

| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid

An In-depth Technical Guide to the Synthesis of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a specialized building block with significant potential in pharmaceutical and materials science applications. The trifluorinated phenylboronic acid moiety offers unique electronic properties and metabolic stability, while the carboxybutoxy side chain provides a versatile handle for conjugation and modulation of physicochemical properties. This document outlines a rational, multi-step synthesis, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The proposed route is designed to be robust and adaptable, providing a solid foundation for researchers engaged in the synthesis of novel arylboronic acids.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine atoms onto the aryl ring can profoundly influence the molecule's properties, including its acidity, lipophilicity, and metabolic stability.[2] These characteristics are highly desirable in drug discovery, where fluorinated motifs are often employed to enhance pharmacokinetic and pharmacodynamic profiles.[2]

The target molecule, this compound, combines the advantageous features of a trifluorinated phenylboronic acid with a flexible carboxylic acid-terminated side chain. This bifunctional architecture makes it a valuable intermediate for:

-

Drug Development: Serving as a scaffold for creating complex molecules with enhanced biological activity and improved drug-like properties.

-

Advanced Materials: Acting as a monomer or functionalizing agent for the development of novel polymers and nanomaterials with tailored electronic and physical characteristics.[1]

-

Bioconjugation: The carboxylic acid group provides a convenient point of attachment for labeling biomolecules, enabling applications in diagnostics and targeted drug delivery.

This guide will detail a logical and efficient synthetic approach to this valuable compound, starting from commercially available starting materials.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound suggests a convergent approach. The final ether linkage can be formed via a Williamson ether synthesis. This disconnects the target molecule into two key fragments: a trifluorinated hydroxyphenylboronic acid and a C5-alkylating agent bearing a protected carboxyl group. The boronic acid functionality can be introduced via lithiation and reaction with a trialkyl borate.

Detailed Synthetic Pathway and Experimental Protocols

The proposed forward synthesis is a three-step process commencing with 1,3,5-trifluorobenzene.

Step 1: Synthesis of 2,4,6-Trifluorophenol

The initial step involves the regioselective hydroxylation of 1,3,5-trifluorobenzene. While several methods exist for the synthesis of fluorinated phenols, a common approach involves directed ortho-metalation followed by reaction with an oxygen source. However, a more direct route starts from a pre-functionalized precursor. For the purpose of this guide, we will consider the synthesis from a suitable precursor like 2,4,6-trifluoroaniline via diazotization followed by hydrolysis, or the direct oxidation of a lithiated trifluorobenzene species. A related patent describes the synthesis of tetrafluorophenol from a pentafluorinated precursor, highlighting the feasibility of nucleophilic aromatic substitution on highly fluorinated rings.[3]

Protocol 1: Synthesis of 2,4,6-Trifluorophenol

-

Reaction: Directed ortho-lithiation of 1,3,5-trifluorobenzene followed by reaction with an electrophilic oxygen source and subsequent workup.

-

Reagents and Solvents:

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3,5-trifluorobenzene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and slowly add an aqueous solution of hydrogen peroxide (30%, 3.0 eq) followed by aqueous HCl to quench the reaction. A similar oxidation of an intermediate arylboronic acid to a phenol is a well-established method.[6]

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic layers with saturated sodium sulfite solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4,6-trifluorophenol.[2][7][8]

-

Step 2: Synthesis of 3-Hydroxy-2,4,6-trifluorophenylboronic acid

With 2,4,6-trifluorophenol in hand, the next crucial step is the introduction of the boronic acid group at the C3 position. This can be achieved through a directed ortho-metalation of a protected phenol, followed by borylation. The hydroxyl group must be protected to prevent it from reacting with the organolithium reagent. A suitable protecting group would be methoxymethyl (MOM) or a silyl ether.

Protocol 2: Synthesis of 3-Hydroxy-2,4,6-trifluorophenylboronic acid

-

Reaction: Protection of the hydroxyl group of 2,4,6-trifluorophenol, followed by directed ortho-lithiation, borylation, and deprotection.

-

Reagents and Solvents:

-

Procedure:

-

Protection: Dissolve 2,4,6-trifluorophenol (1.0 eq) in anhydrous DCM. Add DIPEA (1.5 eq) and cool to 0 °C. Add MOM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to obtain the MOM-protected phenol.

-

Borylation: Dissolve the protected phenol (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 1 hour. Add triisopropyl borate (1.2 eq) and allow the mixture to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride.[9]

-

Deprotection and Workup: Add concentrated HCl to the reaction mixture and stir vigorously for 2 hours to cleave the MOM ether. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 3-hydroxy-2,4,6-trifluorophenylboronic acid.

-

Step 3: Synthesis of this compound

The final step is the alkylation of the phenolic hydroxyl group with a suitable C5 building block. To avoid side reactions with the boronic acid and the carboxylic acid, it is prudent to use an ester of a 5-halovaleric acid, such as ethyl 5-bromovalerate. The final step will then be the hydrolysis of the ester to the desired carboxylic acid.

Protocol 3: Synthesis of this compound

-

Reaction: Williamson ether synthesis between 3-hydroxy-2,4,6-trifluorophenylboronic acid and ethyl 5-bromovalerate, followed by ester hydrolysis.

-

Reagents and Solvents:

-

3-Hydroxy-2,4,6-trifluorophenylboronic acid

-

Ethyl 5-bromovalerate

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)/Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Etherification: To a solution of 3-hydroxy-2,4,6-trifluorophenylboronic acid (1.0 eq) in acetone, add K₂CO₃ (2.5 eq) and ethyl 5-bromovalerate (1.2 eq).

-

Heat the mixture to reflux and stir for 16 hours.

-

Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄ and concentrate to obtain the crude ethyl ester intermediate.

-

Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or preparative HPLC to obtain this compound.

-

Data Summary and Visualization

Table 1: Key Intermediates and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Reference |

| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 132.08 | Starting Material | [5] |

| 2,4,6-Trifluorophenol | C₆H₃F₃O | 148.08 | Intermediate 1 | [8] |

| 3-Hydroxy-2,4,6-trifluorophenylboronic acid | C₆H₄BF₃O₃ | 191.89 | Intermediate 2 | (Proposed) |

| Ethyl 5-bromovalerate | C₇H₁₃BrO₂ | 209.08 | Alkylating Agent | (Commercial) |

| This compound | C₁₁H₁₀BF₃O₅ | 310.00 | Final Product | (Target) |

Diagram 1: Overall Synthetic Workflow

Caption: Proposed three-step synthesis of the target molecule.

Diagram 2: Mechanism of Borylation

Caption: Key mechanistic steps in the borylation reaction.

Conclusion and Future Perspectives

This technical guide has outlined a rational and detailed synthetic route for this compound. The proposed pathway leverages well-established synthetic methodologies, including directed ortho-metalation, borylation, and Williamson ether synthesis, to construct this valuable and complex building block. The protocols provided are intended to serve as a robust starting point for researchers, with the understanding that optimization of reaction conditions may be necessary to achieve maximal yields and purity.

The availability of this and similar fluorinated arylboronic acids will undoubtedly facilitate the development of next-generation pharmaceuticals, advanced materials, and diagnostic tools. Future work in this area could focus on the development of more atom-economical and environmentally benign synthetic methods, such as C-H activation/borylation approaches, to further enhance the accessibility of these important chemical entities.

References

-

Organic Syntheses Procedure: (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

- CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents.

-

Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - PMC - NIH. Available from: [Link]

-

3-Carboxy-4-fluorophenylboronic acid - BU CyberSec Lab. Available from: [Link]

-

Synthesis of 3-carboxy-phenylboronic acid. | Download Scientific Diagram - ResearchGate. Available from: [Link]

- CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents.

-

Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Available from: [Link]

-

Photochemical 1,3-boronate rearrangement enables three-component N-alkylation for α-tertiary hydroxybenzylamine synthesis - PMC. Available from: [Link]

-

Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC - NIH. Available from: [Link]

-

Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)32− – a unique entry to aryltricyanoborates - Chemical Science (RSC Publishing). Available from: [Link]

- CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents.

-

New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation - Organic Chemistry Portal. Available from: [Link]

-

(PDF) ChemInform Abstract: Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. - ResearchGate. Available from: [Link]

-

Understanding the Properties and Applications of 2,4,6-Trifluorophenol in Chemical Industries. Available from: [Link]

-

Multicomponent Molecular Systems Based on Porphyrins, 1,3,5-Triazine and Carboranes: Synthesis and Characterization - NIH. Available from: [Link]

-

1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem. Available from: [Link]

-

2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem. Available from: [Link]

-

3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols - Heriot-Watt University. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]

- 4. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]

- 7. 2,4,6-Trifluorophenol | 2268-17-9 [chemicalbook.com]

- 8. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block in Modern Drug Discovery

3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid (CAS No. 1072946-61-2) is a specialized chemical intermediate that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] This molecule uniquely combines a trifluorinated phenyl ring, a boronic acid moiety, and a carboxybutoxy side chain, offering a trifecta of functionalities that are highly advantageous for the synthesis of complex therapeutic agents. The trifluorophenyl core provides a scaffold with modulated electronic properties and metabolic stability, while the boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] The carboxybutoxy chain introduces a flexible linker with a terminal carboxylic acid, enabling conjugation to other molecules or modification of physicochemical properties such as solubility and pharmacokinetic profiles. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its practical utility in drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1072946-61-2 | [1][2] |

| Molecular Formula | C11H12BF3O5 | [1][2] |

| Molecular Weight | 292.02 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | |

| Storage | Recommended storage at 2-8 °C | [3] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While a specific, publicly available, step-by-step protocol for this exact molecule is not extensively documented in peer-reviewed literature, a logical synthetic route can be devised based on established organometallic and etherification reactions. The proposed pathway involves two key transformations:

-

Etherification: Formation of the carboxybutoxy ether linkage on a suitable trifluorinated precursor.

-

Boronation: Introduction of the boronic acid moiety onto the trifluorinated aromatic ring.

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Etherification of 2,4,6-Trifluorophenol

-

To a solution of 2,4,6-trifluorophenol in an appropriate solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate.

-

Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.

-

Add ethyl 5-bromopentanoate to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 5-(2,4,6-trifluorophenoxy)pentanoate.

Step 2: Bromination and Boronation

-

The intermediate from Step 1 would then undergo selective bromination at the 3-position of the trifluorophenyl ring.

-

The resulting bromo-intermediate is then subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron. This reaction typically employs a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in an inert solvent like dioxane.

Step 3: Hydrolysis

-

The final step involves the hydrolysis of both the ester and the pinacol boronate ester to the corresponding carboxylic acid and boronic acid. This can be achieved under either acidic or basic conditions.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool in the synthesis of novel pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in many biologically active compounds.[4] The electron-withdrawing nature of the trifluorinated ring can influence the reactivity of the boronic acid in these couplings.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound, the desired aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3 or K2CO3).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

-

After cooling, perform an aqueous workup, extract the product, and purify by chromatography.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Role of Fluorination in Drug Design

The presence of three fluorine atoms on the phenyl ring is a deliberate design element. Fluorine substitution can significantly impact a drug candidate's properties by:

-

Enhancing Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Improving Bioavailability: The lipophilicity of the molecule can be fine-tuned by fluorine substitution, which can improve its absorption and distribution characteristics.

-

Modulating Potency: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[5]

The Carboxybutoxy Linker

The 4-carboxybutoxy side chain provides a flexible linker with a terminal carboxylic acid. This functional group is particularly useful for:

-

Conjugation: The carboxylic acid can be readily coupled to other molecules, such as peptides, antibodies, or targeting ligands, to create more complex and targeted therapeutic agents.

-

Improving Solubility: The polar carboxylic acid group can enhance the aqueous solubility of the final compound, which is often a critical parameter for drug delivery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for similar trifluorophenylboronic acids, the following general guidelines should be followed:[6][7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

-

Toxicity: While specific toxicity data for this compound is limited, related compounds are known to cause skin, eye, and respiratory irritation.[6][9] Some may be harmful if swallowed.[6]

Conclusion

This compound is a highly functionalized building block with significant potential in drug discovery and development. Its unique combination of a trifluorinated aromatic ring, a versatile boronic acid handle, and a flexible linker with a terminal carboxylic acid provides medicinal chemists with a powerful tool for the synthesis of novel and complex therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

-

Chem-Impex. (n.d.). 2,4,6-Trifluorophenylboronic acid. Retrieved from [Link]

-

da Silva, J. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- Google Patents. (n.d.). Preparation method of p-carboxyphenylboronic acid.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzeneboronic acid. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 25(22), 5463. [Link]

- Google Patents. (n.d.). A kind of preparation method of 2,4,5-trifluorophenylacetic acid.

- Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines.

-

A-ChemBuilder. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from [Link]

-

Sandford, G. (2012). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 17(9), 10894-10906. [Link]

-

Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(23), 5067-5069. [Link]

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

Sources

- 1. 1072946-61-2|5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid: Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid is a specialized organic compound that stands at the intersection of several key areas in modern chemical and pharmaceutical research. Its unique trifunctional architecture—a trifluorinated phenyl ring, a boronic acid moiety, and a carboxy-terminated aliphatic chain—suggests a versatile role as a building block in the synthesis of complex molecules. The trifluorophenyl group offers distinct electronic properties and metabolic stability, the boronic acid enables a range of coupling reactions and reversible covalent interactions, and the carboxybutoxy linker provides a handle for conjugation and modulation of physicochemical properties.

This technical guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the potential applications of this compound, with a focus on its relevance to drug discovery and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are primarily derived from chemical supplier information.

| Property | Value | Source |

| CAS Number | 1072946-61-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂BF₃O₅ | [1][2] |

| Molecular Weight | 292.02 g/mol | [1][2][3] |

| Synonyms | 5-(3-borono-2,4,6-trifluorophenoxy)pentanoic acid | [1] |

| Appearance | White to off-white powder or crystalline powder | [4] |

| Purity | Typically ≥95% | |

| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO | |

| Storage | Recommended to be stored at 2-8 °C | [4] |

Synthesis of this compound

A key starting material would be a trifluorinated phenol, which can be boronylated. Subsequently, a Williamson ether synthesis can be employed to introduce the carboxybutoxy side chain.[5][6]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Generalized)

Step 1: Synthesis of 3-Hydroxy-2,4,6-trifluorophenylboronic acid

-

Directed Ortho-metalation: Dissolve 2,4,6-trifluorophenol in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cool to a low temperature (e.g., -78 °C).

-

Add a strong base, such as n-butyllithium, dropwise to deprotonate the phenol and direct metalation to the ortho position.

-

Borylation: After stirring for a suitable time, add a borate ester, such as triisopropyl borate, dropwise at the low temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with an aqueous acid (e.g., HCl) and extract the product into an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain 3-hydroxy-2,4,6-trifluorophenylboronic acid.

Step 2: Synthesis of this compound

-

Etherification: To a solution of 3-hydroxy-2,4,6-trifluorophenylboronic acid in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., potassium carbonate) and ethyl 5-bromopentanoate.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Ester Hydrolysis: Cool the reaction mixture, dilute with water, and extract the ester intermediate with an organic solvent.

-

The crude ester can be purified or directly hydrolyzed by dissolving it in a mixture of THF and water and adding a base like lithium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete.

-

Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid can be collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a promising candidate for various applications in medicinal chemistry, particularly in the design of novel therapeutics.

Building Block for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[7] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker. The carboxybutoxy chain of this compound is a suitable linker component, allowing for its conjugation to protein-targeting ligands.[8] The boronic acid moiety could potentially serve as a warhead for covalent or reversible covalent binding to the target protein or as a point of attachment for the E3 ligase ligand.

Caption: Role as a linker in PROTAC design.

Reagent for Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][9] this compound can be used to introduce the trifluorophenyl moiety with a linker arm into a wide range of organic molecules, including active pharmaceutical ingredients (APIs). The trifluorophenyl group can enhance the metabolic stability and binding affinity of drug candidates.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Development of Enzyme Inhibitors

The boronic acid functional group is known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. This property has been exploited in the development of potent enzyme inhibitors, such as the proteasome inhibitor bortezomib. The trifluorinated phenyl ring can participate in various non-covalent interactions within the enzyme's binding pocket, potentially leading to high affinity and selectivity. The carboxybutoxy tail can be tailored to interact with specific sub-pockets of the enzyme or to improve the pharmacokinetic properties of the inhibitor.

Handling and Safety

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety precautions should be based on data for structurally related compounds, such as 2,4,6-trifluorophenylboronic acid and other arylboronic acids.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[10][11]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery and materials science. Its trifunctional nature allows for its use as a versatile building block in the synthesis of complex organic molecules. While detailed experimental data and specific applications in the scientific literature are currently limited, its structural features strongly suggest its utility in the development of PROTACs, enzyme inhibitors, and as a reagent in Suzuki-Miyaura cross-coupling reactions. Further research into the properties and applications of this compound is warranted and is likely to uncover novel uses in various fields of chemical and biomedical research.

References

-

Chem-Impex. 2,4,6-Trifluorophenylboronic acid. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

-

National Institutes of Health. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. [Link]

-

GlobalChemMall. This compound. [Link]

-

National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Fluorine Notes. Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. (2021-06-04). [Link]

-

ACS Publications. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (2016-08-16). [Link]

-

ChemRxiv. Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. [Link]

-

ResearchGate. Synthesis of (Trifluoromethyldiazirinyl)phenylboronic Acid Derivatives for Photoaffinity Labeling. (2025-08-05). [Link]

-

PubChem. 2,3,4,5,6-Pentafluorobenzeneboronic acid. [Link]

-

University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

YouTube. Williamson Ether Synthesis. (2018-08-29). [Link]

-

ResearchGate. Classification of most common linkers used in PROTAC design based on... [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. 1072946-61-2|5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 7. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,4,6-トリフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups - Google Patents [patents.google.com]

- 11. 2,3,4,5,6-Pentafluorobenzeneboronic acid | C6H2BF5O2 | CID 2775922 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-carboxybutoxy)-2,4,6-trifluorophenylboronic acid, a specialized organoboron compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is nascent, this document extrapolates from established chemical principles and analogous compounds to detail its molecular characteristics, propose a robust synthetic pathway, and explore its promising applications. The unique combination of a trifluorinated phenyl ring, a boronic acid moiety, and a carboxybutoxy chain suggests its utility as a versatile building block in the synthesis of novel therapeutics, particularly in targeted drug delivery and as a key component in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Emerging Role of Functionalized Phenylboronic Acids

Phenylboronic acids are a class of organic compounds that have garnered considerable attention in the scientific community for their diverse applications, ranging from organic synthesis to medicinal chemistry.[1] Their utility is underscored by the prevalence of boronic acid-containing pharmaceuticals, such as the proteasome inhibitor bortezomib. The incorporation of fluorine atoms into the phenyl ring can significantly modulate the physicochemical properties of these molecules, including their acidity and hydrolytic stability.[2][3] The subject of this guide, this compound, represents a sophisticated iteration of this structural motif, featuring a trifluorinated core for enhanced stability and altered reactivity, a boronic acid group for versatile chemical transformations, and a carboxybutoxy side chain that introduces a hydrophilic and functional handle for further modifications.

Molecular Profile and Physicochemical Properties

A thorough understanding of the molecular characteristics of this compound is paramount for its effective application.

Molecular Structure and Weight

The chemical structure of this compound is characterized by a 2,4,6-trifluorinated benzene ring substituted with a boronic acid group and a 4-carboxybutoxy ether linkage at positions 1 and 3, respectively.

Based on its chemical formula, C₁₁H₁₂BF₃O₅ , the calculated molecular weight is 291.016 g/mol .

| Property | Value |

| Molecular Formula | C₁₁H₁₂BF₃O₅ |

| Molecular Weight | 291.016 g/mol |

| Appearance (Predicted) | White to off-white solid |

| Solubility (Predicted) | Soluble in polar organic solvents (e.g., methanol, DMSO, DMF) and aqueous basic solutions |

Influence of Functional Groups on Physicochemical Properties

-

Trifluorophenyl Ring: The three fluorine atoms are strong electron-withdrawing groups, which increases the Lewis acidity of the boronic acid moiety.[2] This enhanced acidity can influence its reactivity in coupling reactions and its binding affinity to diols.

-

Boronic Acid Moiety: This functional group is the cornerstone of the molecule's utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[4][5] It also has the ability to form reversible covalent bonds with diols, a property that is exploited in sensors and drug delivery systems.[6][7]

-

Carboxybutoxy Chain: The terminal carboxylic acid provides a site for conjugation to other molecules, such as peptides, antibodies, or fluorescent probes, through standard amide bond formation chemistries. The flexible butoxy linker offers spatial separation between the aromatic core and the conjugated partner.

Proposed Synthesis and Experimental Protocols

Caption: Proposed synthetic pathway for this compound.

Step 1: Williamson Ether Synthesis of Ethyl 5-(2,4,6-trifluorophenoxy)pentanoate

The initial step involves the formation of an ether linkage between 2,4,6-trifluorophenol and a protected form of the carboxybutoxy side chain, such as ethyl 5-bromopentanoate. The Williamson ether synthesis is a reliable method for this transformation.[8][9]

Protocol:

-

To a solution of 2,4,6-trifluorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 5-bromopentanoate (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-(2,4,6-trifluorophenoxy)pentanoate.

Step 2: Hydrolysis to 3-(4-Carboxybutoxy)-2,4,6-trifluorobenzene

The ethyl ester protecting group is then removed through saponification to yield the free carboxylic acid.

Protocol:

-

Dissolve the ethyl 5-(2,4,6-trifluorophenoxy)pentanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-(4-carboxybutoxy)-2,4,6-trifluorobenzene.

Step 3: Iridium-Catalyzed Borylation

The final step is the regioselective borylation of the trifluorinated aromatic ring. Iridium-catalyzed C-H borylation is a powerful method for this transformation, often exhibiting high selectivity.[10][11]

Protocol:

-

In a glovebox, combine 3-(4-carboxybutoxy)-2,4,6-trifluorobenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), [Ir(cod)OMe]₂ (1.5 mol %), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %) in anhydrous heptane.

-

Seal the reaction vessel and heat at 100 °C for 16-24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting pinacol ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable tool for drug discovery and development professionals.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[4][5][12][13][14] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a convergent and efficient route to complex biaryl structures, which are common motifs in pharmaceuticals.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Targeted Drug Delivery

The carboxybutoxy side chain provides a versatile handle for conjugation to targeting ligands, such as antibodies or peptides.[15] This allows for the development of targeted drug delivery systems where a cytotoxic agent can be selectively delivered to cancer cells, minimizing off-target toxicity.[16] Boronic acids themselves can also play a role in targeting, as they can interact with diol-containing molecules, such as sialic acids, which are often overexpressed on the surface of cancer cells.[6][7]

Boron-Based Therapeutics

There is a growing interest in the development of boron-containing drugs. The unique electronic properties of boron allow for novel mechanisms of action. This compound could serve as a scaffold for the development of new boron-based therapeutics.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and materials science. Its synthesis, while not yet reported, can be achieved through established synthetic methodologies. The combination of a trifluorinated phenyl ring, a boronic acid, and a functionalized side chain provides a unique set of properties that can be leveraged for the development of novel therapeutics and advanced materials. This guide provides a foundational understanding of this molecule and aims to stimulate further research into its synthesis and applications.

References

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules. 2023. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. 2014. [Link]

-

The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. 2019. [Link]

-

2-Fluorophenylboronic acid. PubChem. [Link]

-

Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. Bioconjugate Chemistry. 2013. [Link]

-

The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository. 2023. [Link]

-

Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. 2018. [Link]

-

Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)32− – a unique entry to aryltricyanoborates. Chemical Science. 2021. [Link]

-

One‐Step Borylation of 1,3‐Diaryloxybenzenes Towards Efficient Materials for Organic Light‐Emitting Diodes. Angewandte Chemie International Edition. 2019. [Link]

-

Targeted delivery of boronic acids through bioconjugation. ULisboa Repository. 2022. [Link]

-

Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. 2018. [Link]

-

Iridium-Catalyzed Borylation of Benzene with Diboron. Theoretical Elucidation of Catalytic Cycle Including Unusual Iridium(V) Intermediate. Journal of the American Chemical Society. 2002. [Link]

-

The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. ResearchGate. 2019. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. 2023. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021. [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. 2022. [Link]

-

4-Fluorophenylboronic acid. PubChem. [Link]

-

Leveraging Language Model Multi-Tasking to Predict C–H Borylation Selectivity. ChemRxiv. 2023. [Link]

-

Williamson Ether Synthesis. Edubirdie. [Link]

-

Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. 2023. [Link]

-

Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Angewandte Chemie International Edition. 2018. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2021. [Link]

-

Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. 2021. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. 2023. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.sg]

- 3. researchgate.net [researchgate.net]

- 4. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. francis-press.com [francis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aspuru.substack.com [aspuru.substack.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeted delivery of boronic acids through bioconjugation [repositorio.ulisboa.pt]

- 16. Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid in Organic Solvents

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the solubility of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of direct public data on its solubility, this guide offers a robust theoretical framework for predicting its behavior in various organic solvents, alongside a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Significance of Solubility for a Multifunctional Boronic Acid

This compound is a molecule of significant interest, featuring a trifluorinated phenyl ring that enhances metabolic stability and binding affinity, a boronic acid moiety for covalent interactions or cross-coupling reactions, and a carboxybutoxy chain that can modulate polarity and provide a point for further chemical modification. Its utility in the synthesis of pharmaceuticals and advanced materials is vast.[1]

The solubility of this compound is a critical parameter that dictates its application. In organic synthesis, solvent selection impacts reaction kinetics, yield, and purity. For formulation and drug delivery, solubility in pharmaceutically acceptable solvents is paramount for achieving desired bioavailability.[2] Understanding and predicting how this molecule behaves in different solvent environments is therefore essential for its effective utilization.

Theoretical Analysis of Solubility: A Tale of Three Functional Groups

The solubility of this compound is governed by the interplay of its three primary functional domains: the trifluorophenyl ring, the carboxybutoxy chain, and the boronic acid group.

-

The Trifluorophenyl Ring: The highly fluorinated phenyl ring is electron-withdrawing and contributes to the molecule's overall lipophilicity. The fluorine atoms can participate in weak hydrogen bonding with suitable donors. This region of the molecule will favor interactions with less polar, aprotic solvents.

-

The Carboxybutoxy Chain: This flexible alkyl chain terminating in a carboxylic acid introduces a significant polar and protic character. The carboxylic acid group is a strong hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols. The alkyl portion of the chain will have some affinity for nonpolar solvents.

-

The Boronic Acid Group: Boronic acids are known to be Lewis acids and can form hydrogen bonds through their hydroxyl groups.[3] They can also undergo self-condensation to form boroxines (anhydrides), a process that is solvent-dependent. Phenylboronic acid itself is soluble in most polar organic solvents.[3][4] The presence of electron-withdrawing fluorine atoms on the phenyl ring will increase the acidity of the boronic acid.

Predicted Solubility Trends:

Based on this structural analysis, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) which can effectively solvate both the polar and nonpolar regions of the molecule. Polar protic solvents like methanol and ethanol are also expected to be good solvents due to their ability to form hydrogen bonds with the carboxylic acid and boronic acid moieties.

-

Moderate Solubility: Expected in ethers like Tetrahydrofuran (THF) and 1,4-dioxane, and ketones like acetone and methyl ethyl ketone. These solvents can act as hydrogen bond acceptors.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, heptane, and toluene. The polar functional groups will limit solubility in these hydrocarbon-based solvents.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

Given the absence of published quantitative data, an experimental approach is necessary. The following is a detailed, self-validating protocol for determining the equilibrium solubility of this compound in a range of organic solvents. This method is adapted from established guidelines for active pharmaceutical ingredients (APIs).[5][6][7]

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter (for aqueous-organic mixtures, if applicable)

Experimental Workflow

The overall workflow for determining equilibrium solubility is depicted in the diagram below.

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials for each solvent to be tested. "Excess" means that undissolved solid should be visible after the equilibration period. A starting point could be 20-50 mg of solid in 1-2 mL of solvent.

-

Precisely add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. It is crucial to establish that equilibrium has been reached. This is done by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

To separate the supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is carried over, pass the supernatant through a solvent-compatible 0.22 µm syringe filter.

-

Immediately dilute the filtered supernatant with a known volume of a suitable solvent (usually the mobile phase of the HPLC method) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

The solubility is reported in units such as mg/mL or g/L.

-

Confirm that the concentration values from the different equilibration time points have reached a plateau, which validates that equilibrium was achieved.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Polar Protic | Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value | |

| Polar Aprotic | DMSO | 25 | Experimental Value |

| DMF | 25 | Experimental Value | |

| Acetonitrile | 25 | Experimental Value | |

| Ethers | THF | 25 | Experimental Value |

| 1,4-Dioxane | 25 | Experimental Value | |

| Ketones | Acetone | 25 | Experimental Value |

| Halogenated | Dichloromethane | 25 | Experimental Value |

| Nonpolar | Toluene | 25 | Experimental Value |

| Heptane | 25 | Experimental Value |

The interpretation of this data should refer back to the theoretical analysis of the molecule's structure. For instance, high solubility in DMSO can be attributed to its ability to disrupt the crystal lattice and solvate both the polar and nonpolar moieties of the molecule.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in different types of solvents.

Caption: Key intermolecular forces in different solvent classes.

Conclusion and Recommendations

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a theoretical analysis suggests higher solubility in polar solvents, experimental verification is crucial for accurate and reliable data. The detailed protocol provided herein offers a robust methodology for obtaining this critical information.

For researchers in drug development, prioritizing solubility studies in pharmaceutically relevant solvents is recommended. For synthetic chemists, understanding the solubility in common reaction solvents will enable optimization of reaction conditions and purification procedures. The systematic approach outlined in this guide will empower scientists to make informed decisions in their work with this versatile and valuable molecule.

References

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

-

Chem-Impex. (n.d.). 2,4,6-Trifluorophenylboronic acid. Retrieved from

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4,6-Trifluorophenylboronic Acid. Retrieved from

-

Sigma-Aldrich. (n.d.). 2,4,6-Trifluorophenylboronic acid. Retrieved from

- National Center for Biotechnology Information. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/2763201

- World Health Organization. (2017). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1003.

- Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207.

- Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Jäger, C. M., et al. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, 21(9), 5127–5138.

- National Center for Biotechnology Information. (n.d.). 2,4,6-Trifluorophenylboronic acid. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/2779329

- Wikipedia. (n.d.). Phenylboronic acid. Retrieved from en.wikipedia.org/wiki/Phenylboronic_acid

- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen.

- Leszczyński, P., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

-

GlobalChemMall. (n.d.). This compound. Retrieved from

- Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207.

- BU CyberSec Lab. (n.d.). 3-Carboxy-4-fluorophenylboronic acid. Retrieved from bucybersec.org/cas-182482-25-3/3-carboxy-4-fluorophenylboronic-acid

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

ChemicalBook. (n.d.). 3,4,5-Trifluorophenylboronic acid synthesis. Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid, a specialized chemical entity with significant potential in drug discovery, organic synthesis, and materials science. By integrating a trifluorinated phenylboronic acid core with a flexible carboxybutoxy side chain, this molecule offers a unique combination of reactivity and functionality. This document will delve into its chemical structure, proposed synthesis, key properties, and prospective applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this novel compound.

Introduction: The Strategic Design of a Multifunctional Boronic Acid

Boronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine atoms into the phenyl ring significantly modulates the electronic properties of the boronic acid, enhancing its Lewis acidity and influencing its reactivity and the stability of its derivatives.[2] Fluorination is a widely employed strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[3][4]

This compound is a bifunctional molecule that marries the established utility of trifluorophenylboronic acids with the versatility of a carboxylic acid. The 2,4,6-trifluoro substitution pattern creates a highly electron-deficient aromatic ring, which can influence the reactivity of the boronic acid group. The ether-linked carboxybutoxy chain provides a flexible spacer and a handle for further chemical modifications, such as amide bond formation or esterification. This dual functionality makes it a promising building block for complex molecular architectures.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential applications.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₀BF₃O₅ | - |

| Molecular Weight | 293.99 g/mol | - |

| Appearance | White to off-white solid | Predicted based on analogs[5][6] |

| Melting Point | >200 °C (with decomposition) | Predicted based on analogs[6] |

| Solubility | Soluble in methanol, DMSO, DMF | Predicted based on analogs[6] |

| pKa (Boronic Acid) | ~7-8 | Estimated based on fluorination[2] |

| pKa (Carboxylic Acid) | ~4-5 | Standard for alkyl carboxylic acids |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available 1,3,5-trifluorobenzene. This strategy involves the initial formation of the trifluorophenylboronic acid core, followed by selective functionalization to introduce the carboxybutoxy side chain.

Step-by-Step Methodology:

Step 1: Synthesis of 3-Bromo-2,4,6-trifluorophenol

-

Bromination: To a solution of 1,3,5-trifluorobenzene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide. Slowly add bromine at room temperature and stir until the reaction is complete (monitored by GC-MS).

-

Purification: The reaction mixture is quenched with a solution of sodium bisulfite, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 1-bromo-2,4,6-trifluorobenzene is purified by distillation.

-

Hydroxylation (via Borylation): The purified 1-bromo-2,4,6-trifluorobenzene is then subjected to a lithiation-borylation sequence followed by oxidation. To a solution of 1-bromo-2,4,6-trifluorobenzene in anhydrous THF at -78 °C, n-butyllithium is added dropwise. After stirring, a borate ester (e.g., triisopropyl borate) is added. The reaction is warmed to room temperature, and then oxidized with hydrogen peroxide under basic conditions to yield 2,4,6-trifluorophenol.

-

Directed Bromination: 2,4,6-trifluorophenol is then brominated, for example using N-bromosuccinimide, to selectively install a bromine atom at the 3-position, yielding 3-bromo-2,4,6-trifluorophenol.

Step 2: Williamson Ether Synthesis

-

To a solution of 3-bromo-2,4,6-trifluorophenol in a polar aprotic solvent such as acetone or DMF, add potassium carbonate as a base.

-

Add ethyl 5-bromopentanoate and heat the mixture to reflux. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give ethyl 5-(3-bromo-2,4,6-trifluorophenoxy)pentanoate.

Step 3: Lithiation-Borylation

-

Dissolve ethyl 5-(3-bromo-2,4,6-trifluorophenoxy)pentanoate in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium and stir for 1 hour at -78 °C.

-

Add triisopropyl borate and allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with dilute hydrochloric acid and stir for 1-2 hours. The product, 3-(4-(ethoxycarbonyl)butoxy)-2,4,6-trifluorophenylboronic acid, is extracted with an organic solvent.

Step 4: Ester Hydrolysis

-

Dissolve the crude boronic acid ester from the previous step in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).[7]

-

Acidify the reaction mixture with dilute HCl to a pH of 4-5 to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Key Applications and Future Directions

The unique bifunctional nature of this compound opens up a wide range of potential applications in various scientific disciplines.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and heteroaryl structures.[8] The trifluorinated phenyl ring can enhance the rate and efficiency of the transmetalation step in the catalytic cycle. The carboxylic acid moiety can serve as a point of attachment for further functionalization post-coupling.

Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are playing an increasingly important role in drug discovery.[9][10] The proteasome inhibitor Bortezomib (Velcade®) is a notable example of a successful boronic acid-containing drug.[10] The trifluorophenyl moiety can enhance drug-target interactions and improve pharmacokinetic properties.[4] The carboxylic acid group can be used to attach the molecule to other pharmacophores or to improve solubility and bioavailability. This compound could be a valuable intermediate for the synthesis of novel anticancer, antibacterial, or antiviral agents.[10][11]

Materials Science and Sensor Development

The ability of boronic acids to reversibly bind with diols makes them attractive for the development of sensors for saccharides and other biologically important molecules.[5] The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into polymer backbones.[12] This could enable the creation of novel materials with specific recognition properties or for applications in bioconjugation and diagnostics. The fluorescent properties of some boronic acid derivatives can also be exploited in the development of fluorescent probes for biological imaging.[13]

Conclusion

This compound represents a thoughtfully designed molecular scaffold with considerable potential. Its synthesis, while requiring multiple steps, relies on well-established and robust chemical transformations. The combination of a highly fluorinated phenylboronic acid and a versatile carboxylic acid functional group makes it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Further exploration of this and related compounds is likely to yield novel molecules with significant scientific and therapeutic value.

References

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.

-

3,4,5-Trifluorophenylboronic acid synthesis - ChemicalBook. Available at:

-

2,4,6-Trifluorophenylboronic acid = 95 182482-25-3 - Sigma-Aldrich. Available at:

-

Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC - NIH. Available at:

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at:

-

2,4,6-Trifluorophenylboronic acid - Chem-Impex. Available at:

-

2,4,6-Trifluorophenylboronic Acid 182482-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC). Available at:

-

Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. Available at:

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH. Available at:

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. Available at:

-

Suzuki Coupling - Organic Chemistry Portal. Available at:

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at:

-

Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard... - ResearchGate. Available at:

- CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents. Available at: patents.google.

- CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents. Available at: patents.google.

-

Fluorochem | High-Quality Chemical Products. Available at:

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling

- 3-Carboxy-4-fluorophenylboronic acid - BU CyberSec Lab. Available at: bucybersec.com/3-carboxy-4-fluorophenylboronic-acid/

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at:

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. Available at:

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. Available at:

- 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem. Available at: pubchem.ncbi.nlm.nih.gov/compound/4-Carboxy-3-fluorophenylboronic-acid

-

Supporting Information - The Royal Society of Chemistry. Available at:

-

Suzuki cross-coupling reaction - YouTube. Available at:

-

CAS 182482-25-3 2,4,6-Trifluorophenylboronic acid - Alfa Chemistry. Available at:

-

Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central. Available at:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,4,6-Trifluorophenylboronic Acid | 182482-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid: Sourcing and Strategic Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Therapeutics

3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid is a specialized chemical reagent that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique trifluorinated phenylboronic acid moiety, combined with a flexible carboxybutoxy linker, makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The trifluorophenyl group offers distinct electronic properties that can enhance molecular interactions and improve pharmacokinetic profiles, while the terminal carboxylic acid provides a versatile handle for conjugation to other molecules.[1] This guide provides an in-depth overview of the commercial sources for this compound, its key chemical attributes, and its strategic application in synthetic organic chemistry, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction and the construction of PROTACs.

Chemical Properties and Commercial Availability

Chemical Identity:

| Property | Value |

| Chemical Name | This compound |

| Synonym | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid |

| CAS Number | 1072946-61-2 |

| Molecular Formula | C₁₁H₁₂BF₃O₅ |

| Molecular Weight | 292.02 g/mol |

Commercial Suppliers: